![molecular formula C24H21NO5 B4305845 4-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5-diphenyl-1,3-oxazolidin-2-one](/img/structure/B4305845.png)
4-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5-diphenyl-1,3-oxazolidin-2-one
説明
4-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5-diphenyl-1,3-oxazolidin-2-one, commonly known as Linezolid, is an antibacterial agent used to treat various infections caused by gram-positive bacteria. It was first approved by the FDA in 2000 and has since been widely used in clinical practice.
作用機序
Linezolid works by inhibiting bacterial protein synthesis through binding to the 23S ribosomal RNA of the bacterial ribosome. This prevents the formation of the initiation complex required for protein synthesis, leading to bacterial cell death.
Biochemical and Physiological Effects:
Linezolid has been shown to have minimal toxicity and a favorable pharmacokinetic profile. It is well-absorbed orally and has good tissue penetration, making it effective in treating infections in various parts of the body. However, it can cause adverse effects such as thrombocytopenia, myelosuppression, and serotonin syndrome.
実験室実験の利点と制限
Linezolid is a valuable tool in laboratory experiments due to its potent antibacterial activity against gram-positive bacteria. It is also relatively stable and can be easily synthesized. However, its high cost and potential for toxicity limit its use in certain experiments.
将来の方向性
1. Development of Linezolid analogs with improved antibacterial activity and reduced toxicity.
2. Investigation of the mechanism of resistance to Linezolid in bacteria.
3. Evaluation of the potential use of Linezolid in combination with other antibiotics for the treatment of bacterial infections.
4. Exploration of the use of Linezolid in the treatment of other infections, such as tuberculosis and fungal infections.
In conclusion, Linezolid is a potent antibacterial agent with a unique mechanism of action. Its effectiveness against gram-positive bacteria has made it a valuable tool in clinical practice and laboratory experiments. Further research is needed to explore its potential use in the treatment of other infections and to develop new Linezolid analogs with improved properties.
科学的研究の応用
Linezolid has been extensively studied for its antibacterial activity against various gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and Streptococcus pneumoniae. It has also been shown to be effective in treating infections such as pneumonia, skin and soft tissue infections, and bone and joint infections.
特性
IUPAC Name |
4-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5-diphenyl-1,3-oxazolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c1-29-20-14-12-17(13-15-20)21(26)16-25-23(27)30-22(18-8-4-2-5-9-18)24(25,28)19-10-6-3-7-11-19/h2-15,22,28H,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDQYVLNACAXBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C(=O)OC(C2(C3=CC=CC=C3)O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5-diphenyl-1,3-oxazolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。